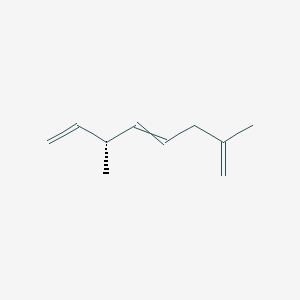
(6R)-2,6-dimethylocta-1,4,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-2,6-dimethylocta-1,4,7-triene is an organic compound with a unique structure characterized by its three double bonds and two methyl groups. This compound is a member of the terpenes family, which are naturally occurring hydrocarbons produced by a wide variety of plants. Terpenes are known for their aromatic properties and play a significant role in traditional medicine and modern pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-dimethylocta-1,4,7-triene can be achieved through several methods. One common approach involves the use of Diels-Alder reactions, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions typically require a catalyst and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils from plants. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
(6R)-2,6-dimethylocta-1,4,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
(6R)-2,6-dimethylocta-1,4,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (6R)-2,6-dimethylocta-1,4,7-triene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
類似化合物との比較
Similar Compounds
(2R,6R)-hydroxynorketamine: Known for its rapid antidepressant effects.
(2R,6R)-6-hydroxy-2,6-dimethylheptanoic acid: Studied for its role in metabolic pathways.
Uniqueness
(6R)-2,6-dimethylocta-1,4,7-triene stands out due to its unique structure and the specific stereochemistry that influences its reactivity and biological activity
特性
CAS番号 |
33303-12-7 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
(6R)-2,6-dimethylocta-1,4,7-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8,10H,1-2,7H2,3-4H3/t10-/m1/s1 |
InChIキー |
UVDIEZOBRSTXFC-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C=C)C=CCC(=C)C |
正規SMILES |
CC(C=C)C=CCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


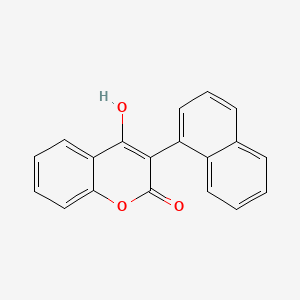

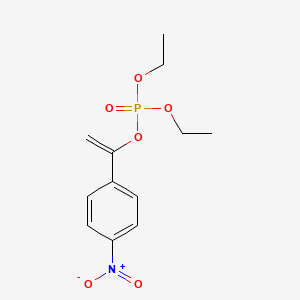

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
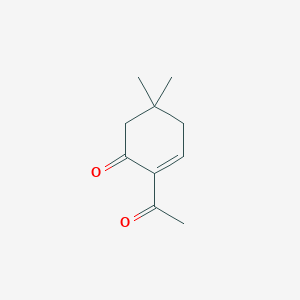
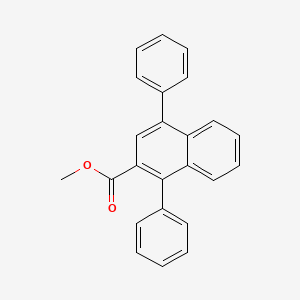
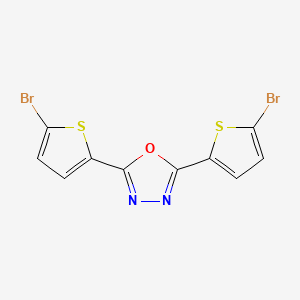
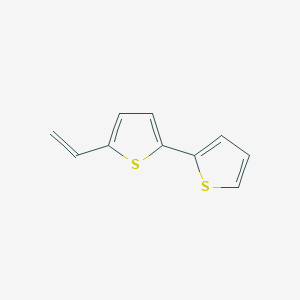

![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

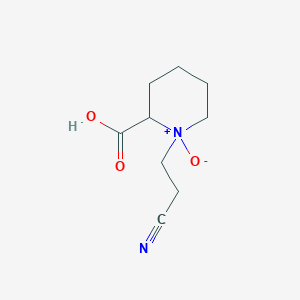
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
